molecular formula C9H8N2O2 B3024147 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol CAS No. 83725-78-4

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol

Cat. No. B3024147
CAS RN: 83725-78-4
M. Wt: 176.17 g/mol
InChI Key: DYYZGRGLBXGSSQ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol, also known as 4-methyl-5-phenyloxadiazol-2-ol or MOPO, is an organic compound belonging to the oxadiazole family. It is a white crystalline solid with a melting point of 149 °C and is insoluble in water. MOPO has a broad range of applications in scientific research, including pharmacology, toxicology, and biochemistry, due to its unique chemical structure and properties.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,3,4-oxadiazole moiety has attracted attention in drug development due to its versatile pharmacological properties. Researchers have explored derivatives of this compound for their potential as anti-HIV, antitubercular, antiviral, antibacterial, and anticancer agents . The pyrazole ring, another essential heterocyclic component, is present in several drugs with diverse functions, including anti-inflammatory, analgesic, vasodilator, and antidepressant activities . Combining these features in 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol could lead to novel drug candidates.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial effects . Researchers could explore the efficacy of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol against these parasitic diseases, potentially contributing to new therapeutic options.

properties

IUPAC Name

5-(4-methylphenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-4-7(5-3-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYZGRGLBXGSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509598
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol

CAS RN

83725-78-4
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83725-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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